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Cat. No.: B087029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-
propylisoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data

for this specific molecule, this document presents a detailed analysis based on established

spectroscopic principles and data from analogous compounds. It includes predicted

spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic

protocol, and visual workflows to aid in the understanding of its structural determination and

potential fragmentation pathways. This guide is intended to serve as a valuable resource for

researchers and scientists involved in the synthesis, characterization, and application of novel

isoxazole derivatives in drug discovery and development.

Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse pharmacological activities. The

unique structural features of the isoxazole ring allow for a wide range of substitutions, leading

to compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer

agents. The structural elucidation of novel isoxazole derivatives is a critical step in the drug

development process, ensuring the correct identification and characterization of these
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molecules. This guide focuses on the structural analysis of 3-propylisoxazole-5-carboxylic
acid, a representative member of this important class of compounds.

Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 3-propylisoxazole-5-carboxylic
acid is provided in the table below. These values are calculated based on its chemical structure

and are useful for predicting its behavior in various experimental settings.

Property Predicted Value

Molecular Formula C₇H₉NO₃

Molecular Weight 155.15 g/mol

IUPAC Name 3-propylisoxazole-5-carboxylic acid

CAS Number Not available

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 3-propylisoxazole-5-
carboxylic acid. These predictions are based on the analysis of structurally similar compounds

and established spectroscopic correlation tables.

¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining

the connectivity of protons in a molecule. The predicted chemical shifts (δ) and multiplicities for

the protons of 3-propylisoxazole-5-carboxylic acid in a standard deuterated solvent like

CDCl₃ are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/product/b087029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH 10.0 - 13.0 broad singlet 1H

Isoxazole H-4 6.8 - 7.2 singlet 1H

-CH₂- (α to isoxazole) 2.7 - 3.0 triplet 2H

-CH₂- (β to isoxazole) 1.6 - 1.9 sextet 2H

-CH₃ 0.9 - 1.1 triplet 3H

¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about

the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of 3-
propylisoxazole-5-carboxylic acid are listed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-COOH 165 - 175

Isoxazole C-5 158 - 162

Isoxazole C-3 160 - 165

Isoxazole C-4 105 - 110

-CH₂- (α to isoxazole) 25 - 30

-CH₂- (β to isoxazole) 20 - 25

-CH₃ 13 - 15

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The predicted key IR absorption bands for 3-
propylisoxazole-5-carboxylic acid are summarized in the following table.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 2500 - 3300 Broad

C-H stretch (Alkyl) 2850 - 3000 Medium

C=O stretch (Carboxylic acid) 1700 - 1725 Strong

C=N stretch (Isoxazole) 1600 - 1650 Medium

C-O stretch (Carboxylic acid) 1200 - 1300 Strong

N-O stretch (Isoxazole) 1100 - 1200 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-propylisoxazole-5-carboxylic acid, the predicted molecular ion peak and

major fragmentation pathways are outlined below.

m/z Predicted Fragment

155 [M]⁺ (Molecular Ion)

138 [M - OH]⁺

110 [M - COOH]⁺

126 [M - C₂H₅]⁺

98 [M - C₃H₇ - CO]⁺

Experimental Protocols
This section provides a plausible experimental protocol for the synthesis and characterization

of 3-propylisoxazole-5-carboxylic acid based on established methodologies for similar

compounds.

Synthesis of 3-Propylisoxazole-5-Carboxylic Acid
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A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition

reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below:

Step 1: Oximation of Butanal

To a stirred solution of butanal (1 equivalent) in ethanol, add a solution of hydroxylamine

hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, extract the product with diethyl ether, dry the organic layer over anhydrous

sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.

Step 2: Generation of Propionitrile Oxide and Cycloaddition

Dissolve the butanal oxime (1 equivalent) in an inert solvent such as dichloromethane.

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

Stir the mixture at 0 °C for 1 hour to form the corresponding hydroximoyl chloride.

To this mixture, add propiolic acid (1 equivalent) followed by the slow addition of a base such

as triethylamine (1.2 equivalents) at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 3-
propylisoxazole-5-carboxylic acid.
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Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to determine chemical shifts, coupling

constants, and integration.

Infrared Spectroscopy:

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

Record the spectrum in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g.,

Electrospray Ionization - ESI).

Obtain the high-resolution mass spectrum to confirm the elemental composition.

Analyze the fragmentation pattern to support the proposed structure.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows

and relationships in the structural elucidation of 3-propylisoxazole-5-carboxylic acid.
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Structural Elucidation Workflow
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Caption: Logical workflow for the structural elucidation of 3-propylisoxazole-5-carboxylic
acid.
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Predicted Mass Spectral Fragmentation
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Caption: Predicted major fragmentation pathways for 3-propylisoxazole-5-carboxylic acid in

mass spectrometry.

Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the structural

elucidation of 3-propylisoxazole-5-carboxylic acid. By combining established spectroscopic

principles with data from analogous structures, a detailed characterization profile has been

constructed. The presented synthetic protocol offers a viable route for its preparation. This

document serves as a foundational resource for researchers, enabling them to anticipate the

spectroscopic features of this molecule and guiding their experimental design for its synthesis

and characterization. Further experimental validation is necessary to confirm the predicted data

and fully establish the chemical and pharmacological profile of 3-propylisoxazole-5-
carboxylic acid.

To cite this document: BenchChem. [Structural Elucidation of 3-Propylisoxazole-5-Carboxylic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087029#3-propylisoxazole-5-carboxylic-acid-
structural-elucidation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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